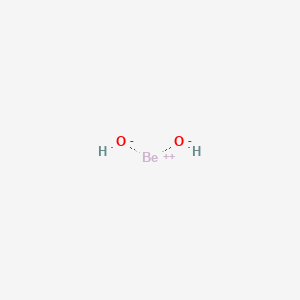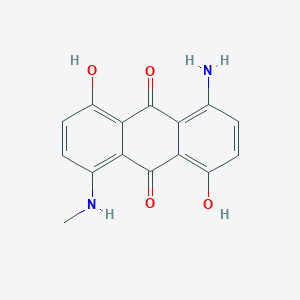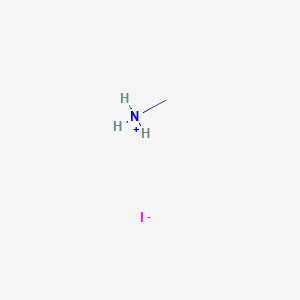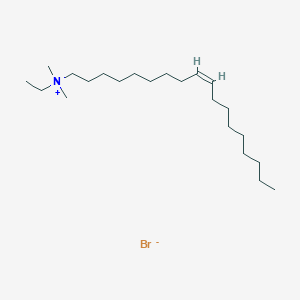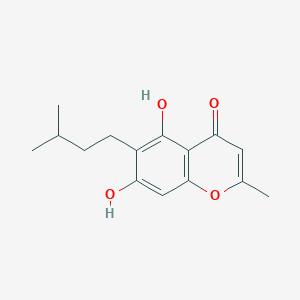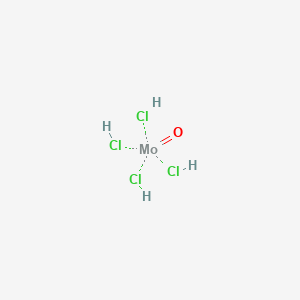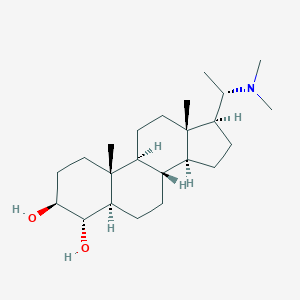
Terminaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terminaline is a natural compound found in the roots of the plant Terminalia arjuna, which is commonly used in traditional Ayurvedic medicine. This compound has attracted scientific attention due to its potential therapeutic properties and has been extensively studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Structure of Terminaline : this compound, a minor alkaloid isolated from Pachysandra terminalis, has had its structure investigated, with a complete structure including absolute configuration proposed (Kikuchi, Ueo, & Nishinaga, 1967).
Antidiabetic Properties : Terminalin, a component isolated from African Mango (Irvingia gabonensis), has been found to stimulate glucose uptake by inhibiting protein tyrosine phosphatases (PTPs), suggesting potential antidiabetic effects (Yoon et al., 2022).
Chemical Structure and Liquid-Crystalline Behavior : Research involving the preparation of imine compounds with different terminal groups (including this compound) has led to insights into their liquid-crystalline behavior, as well as their chemical structure identification through spectroscopy methods (Ridha & Hanoush, 2016; Islamallah, 2019).
Viral Genome Analysis : this compound has been used in studies for the analysis of viral genome termini, contributing to a better understanding of viral DNA replication and packaging mechanisms (Li et al., 2014).
Surgical Treatment of Terminal Neuromas : Research on the treatment of terminal neuromas, which can result from nerve injury, has identified various surgical procedures, with some studies suggesting potential applications of this compound in this context (Ives et al., 2018).
Photocatalytic Organic Transformation : this compound has been implicated in studies exploring the transformation of primary aromatic amines to their imines, demonstrating the potential of this compound in photocatalytic processes (Yang et al., 2014).
Hepato and Nephro-toxicity Protection : Terminalia muelleri, which contains this compound, has been studied for its protective effects against hepato and nephro-toxicity in mice, suggesting its potential application in treating liver and kidney damage (Fahmy et al., 2016).
Propriétés
Numéro CAS |
15112-49-9 |
|---|---|
Formule moléculaire |
C23H41NO2 |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
(3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C23H41NO2/c1-14(24(4)5)16-8-9-17-15-6-7-19-21(26)20(25)11-13-23(19,3)18(15)10-12-22(16,17)2/h14-21,25-26H,6-13H2,1-5H3/t14-,15-,16+,17-,18-,19-,20-,21-,22+,23+/m0/s1 |
Clé InChI |
QTNGLMWAVBOBLJ-RCFZRFIHSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4O)O)C)C)N(C)C |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



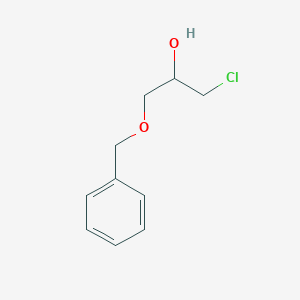
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)
